
2,2'-Anhydro-L-thymidine
説明
2,2’-Anhydro-L-thymidine is an antiviral and anticancer agent . It is a synthetic nucleoside and a monophosphate that was first synthesized in 1967 . It has been used as a potential antiviral agent and is a key intermediate in the synthesis of antiviral drugs, specifically used for research involving HIV/AIDS .
Synthesis Analysis
2,2’-Anhydro-L-thymidine can be synthesized using various methods . One of the synthesis methods involves a reaction with bis(phenyl) carbonate and sodium hydrogencarbonate in N,N-dimethyl-formamide at 150 degrees Celsius for 1 hour . The yield of this reaction is 91% .
Molecular Structure Analysis
The molecular formula of 2,2’-Anhydro-L-thymidine is C10H12N2O5 . Its molecular weight is 240.21 g/mol .
Physical And Chemical Properties Analysis
The molecular weight of 2,2’-Anhydro-L-thymidine is 240.21 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not well-documented in the literature.
科学的研究の応用
Biochemical Modulation in Cancer Therapy
Thymidine plays a crucial role as a biochemical modulator in cancer treatment, enhancing the effectiveness of chemotherapy agents such as 5-fluorouracil and methotrexate. Research has explored its potential to improve therapeutic outcomes by modulating the biochemical pathways of cancer cells, despite lacking antitumor activity on its own (O'dwyer et al., 1987).
Enzymatic Influence on Chemotherapy
The activity of enzymes like dihydropyrimidine dehydrogenase (DPD) and thymidine kinase (TK) significantly impacts the efficacy and side effects of pyrimidine chemotherapy drugs. Understanding the variations in enzyme activity among individuals helps optimize chemotherapy, reducing side effects and enhancing therapeutic effects (Pei, 2002).
Tracking Cellular Proliferation and Neurogenesis
In neuroscientific research, thymidine analogs like (3H)thymidine are used to mark DNA synthesis, aiding in the study of cell birth, adult neurogenesis, and stem cell therapies in the brain. This methodology, however, has limitations that require careful interpretation and supplemental techniques for accurate DNA synthesis measurement (Spector & Johanson, 2007).
Mitochondrial Thymidine Kinase and Drug Development
Research on mitochondrial thymidine kinase (TK-2) has unveiled its critical role in maintaining mitochondrial DNA pools. TK-2's activity influences the development of mitochondrial diseases and the side effects of nucleoside analogues in treatments, highlighting the enzyme's importance in mitochondrial function and therapeutic side effect management (Pérez-Pérez et al., 2005).
Wound Healing and Angiogenesis
The role of thymidine derivatives in stimulating angiogenesis for wound healing has been explored, demonstrating the potential for developing advanced wound dressings. These findings suggest that thymidine and its analogs can promote blood vessel formation and improve healing in chronic wounds, offering a promising avenue for therapeutic applications (Dikici et al., 2021).
将来の方向性
Research on 2,2’-Anhydro-L-thymidine is ongoing, and there is potential for new discoveries and applications. For example, research suggests that there is an untapped reservoir of chemical diversity in DNA hypermodifications . Additionally, the compound has been used in the synthesis of pharmaceutically relevant nucleoside analogues .
作用機序
Target of Action
2,2’-Anhydro-L-thymidine, also known as L-2,2’-Anhydrothymidine, is a synthetic nucleoside . It primarily targets Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in DNA synthesis and cell replication.
Mode of Action
The compound interacts with its targets by acting as a substrate . This interaction can inhibit the synthesis of DNA and RNA in vitro . It has also been shown to be effective against the herpes simplex virus type 1 (HSV1) .
Biochemical Pathways
The affected pathways involve the synthesis of DNA and RNA. By acting as a substrate for key enzymes, 2,2’-Anhydro-L-thymidine can disrupt these pathways, leading to inhibition of DNA and RNA synthesis . This can have downstream effects on cell replication and viral replication, particularly in the case of HSV1 .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as an antiviral and anticancer agent .
Result of Action
The molecular and cellular effects of 2,2’-Anhydro-L-thymidine’s action include the inhibition of DNA and RNA synthesis . This can lead to a decrease in cell replication and viral replication, making it potentially effective against certain viruses, such as HSV1 .
Action Environment
The action, efficacy, and stability of 2,2’-Anhydro-L-thymidine can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature .
生化学分析
Biochemical Properties
2,2’-Anhydro-L-thymidine plays a significant role in biochemical reactions, particularly in the inhibition of viral replication and cancer cell proliferation. This compound interacts with several key enzymes and proteins, including thymidine kinase, thymidylate synthase, and DNA polymerase . Thymidine kinase phosphorylates 2,2’-Anhydro-L-thymidine, converting it into its active triphosphate form, which can then be incorporated into DNA by DNA polymerase. This incorporation disrupts DNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation .
Cellular Effects
2,2’-Anhydro-L-thymidine exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by disrupting DNA synthesis . This compound also affects cell signaling pathways, including the activation of p53 and the inhibition of the PI3K/AKT pathway, leading to reduced cell survival and increased apoptosis . Additionally, 2,2’-Anhydro-L-thymidine influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of 2,2’-Anhydro-L-thymidine involves its conversion to the active triphosphate form by thymidine kinase . Once phosphorylated, it competes with natural nucleotides for incorporation into DNA by DNA polymerase . The incorporation of 2,2’-Anhydro-L-thymidine triphosphate into DNA results in chain termination and the inhibition of DNA synthesis . This disruption of DNA synthesis triggers cellular responses, including the activation of DNA damage response pathways and the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Anhydro-L-thymidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease over prolonged exposure due to degradation . Long-term studies have shown that continuous exposure to 2,2’-Anhydro-L-thymidine can lead to the development of resistance in some cell lines, necessitating the use of combination therapies to maintain its effectiveness . Additionally, the compound’s impact on cellular function, including DNA synthesis and cell proliferation, can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 2,2’-Anhydro-L-thymidine vary with different dosages in animal models. At low doses, the compound effectively inhibits viral replication and cancer cell proliferation without causing significant toxicity . At higher doses, 2,2’-Anhydro-L-thymidine can induce toxic effects, including bone marrow suppression and gastrointestinal toxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
2,2’-Anhydro-L-thymidine is involved in several metabolic pathways, primarily related to nucleotide metabolism . The compound is phosphorylated by thymidine kinase to form its active triphosphate form, which can then be incorporated into DNA . This phosphorylation process is crucial for the compound’s antiviral and anticancer activities . Additionally, 2,2’-Anhydro-L-thymidine can affect metabolic flux and metabolite levels by competing with natural nucleotides for incorporation into DNA .
Transport and Distribution
Within cells and tissues, 2,2’-Anhydro-L-thymidine is transported and distributed through various mechanisms . The compound can enter cells via nucleoside transporters and is subsequently phosphorylated by thymidine kinase . Once phosphorylated, it can be incorporated into DNA by DNA polymerase, leading to its antiviral and anticancer effects . The distribution of 2,2’-Anhydro-L-thymidine within tissues can vary, with higher concentrations observed in rapidly dividing tissues, such as bone marrow and gastrointestinal epithelium .
Subcellular Localization
The subcellular localization of 2,2’-Anhydro-L-thymidine is primarily within the nucleus, where it exerts its effects on DNA synthesis . The compound’s localization is facilitated by its phosphorylation and subsequent incorporation into DNA . This nuclear localization is essential for its antiviral and anticancer activities, as it allows 2,2’-Anhydro-L-thymidine to directly interfere with DNA replication and induce apoptosis . Additionally, the compound may interact with other nuclear proteins involved in DNA repair and cell cycle regulation .
特性
IUPAC Name |
(2S,4S,5S,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-4-2-12-9-7(6(14)5(3-13)16-9)17-10(12)11-8(4)15/h2,5-7,9,13-14H,3H2,1H3/t5-,6-,7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLOAUCNUMYOQI-AZRUVXNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)OC2=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433733-92-7 | |
| Record name | (2S,3S,3aR,9aS)-3-hydroxy-2-(hydroxymethyl)-7-methyl-2,3,3a,9a-tertryhydro-6H-furo[2’,3’:4,5][1,3]oxazolo [3,2-a]pyrimidin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6H-Furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-6-one, 2,3,3a,9a-tetrahydro-3-hydroxy-2-(hydroxymethyl)-7-methyl-, (2S,3S,3aR,9aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



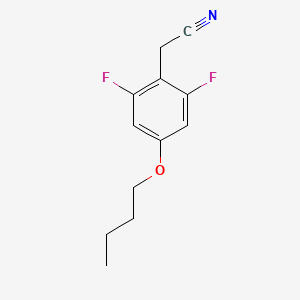
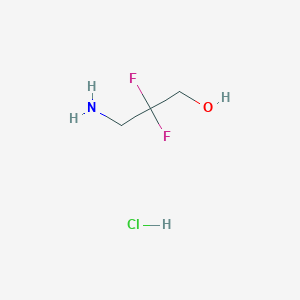

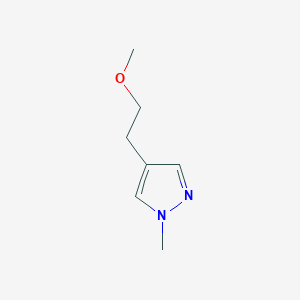

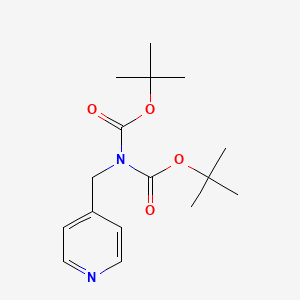
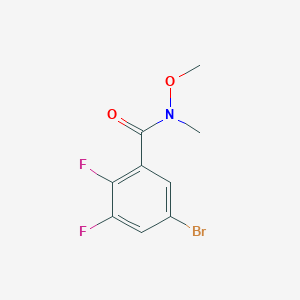
![2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers](/img/structure/B1380542.png)
![1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B1380544.png)
![[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B1380546.png)

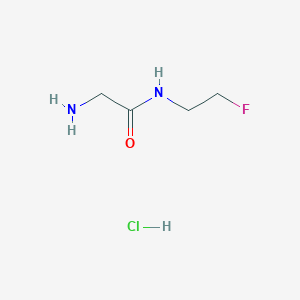
![2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide](/img/structure/B1380551.png)
